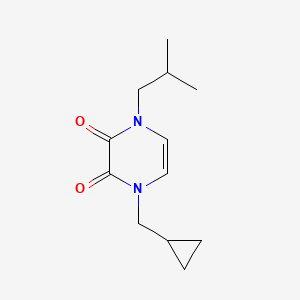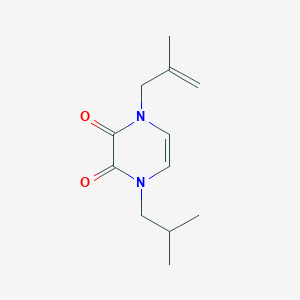
1-(cyclopropylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(cyclopropylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione, also known as cyprodime, is a cyclic tetrahydropyrazine derivative that has been studied for its potential application in scientific research. Its synthesis method and mechanism of action have been studied and its biochemical and physiological effects have been explored. In
Mecanismo De Acción
Biochemical Pathways
The compound contains a cyclopropane ring, which is a common structural motif in many natural products and pharmaceuticals . Cyclopropane-containing compounds can participate in various biochemical pathways, often involving enzymatic cyclopropanations .
Pharmacokinetics
Its predicted boiling point is 175.8±23.0 °C, and its predicted density is 1.064±0.06 g/cm3 , which may influence its solubility and bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 1-(cyclopropylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione in laboratory experiments has several advantages. First, it is easy to synthesize and can be obtained in a pure form. Second, it has a wide range of effects on the human body, which makes it useful for studying the biochemical and physiological effects of drugs. Third, it is relatively inexpensive and can be obtained in large quantities.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it has a short half-life, which means that its effects may not be observed for an extended period of time. Second, the effects of this compound may vary depending on the dosage used. Third, its effects may be affected by other drugs or substances that are present in the body.
Direcciones Futuras
There are several potential future directions for the use of 1-(cyclopropylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione in scientific research. First, it could be used to study the effects of drugs on the human body in more detail. Second, it could be used to study the interaction between drugs and their targets in greater detail. Third, it could be used to study the effects of drugs on different cell types. Fourth, it could be used to study the effects of drugs on the development and progression of diseases. Fifth, it could be used to study the effects of drugs on the brain and nervous system. Sixth, it could be used to study the effects of drugs on the immune system. Finally, it could be used to study the pharmacokinetics and pharmacodynamics of drugs in more detail.
Métodos De Síntesis
Cyprodime has been synthesized by a two-step reaction of cyclopropylmethyl-1,2,3,4-tetrahydropyrazine-2,3-dione with 2-methylpropyl bromide. First, the cyclopropylmethyl-1,2,3,4-tetrahydropyrazine-2,3-dione is reacted with 2-methylpropyl bromide in a solvent such as toluene at a temperature of 60-80°C. The reaction is carried out in the presence of a catalyst such as p-toluenesulfonic acid. The reaction mixture is then cooled and the product is extracted with ethyl acetate. The crude product is then purified by column chromatography to obtain the desired product, 1-(cyclopropylmethyl)-4-(2-methylpropyl)-1,2,3,4-tetrahydropyrazine-2,3-dione.
Aplicaciones Científicas De Investigación
Cyprodime has been studied for its potential application in scientific research. It has been used as a tool to study the biochemical and physiological effects of drugs, as well as to study the mechanism of action of drugs. It has also been used to study the pharmacokinetics and pharmacodynamics of drugs. In addition, it has been used to study the interaction between drugs and their targets, as well as the effects of drugs on the human body.
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)-4-(2-methylpropyl)pyrazine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-9(2)7-13-5-6-14(8-10-3-4-10)12(16)11(13)15/h5-6,9-10H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQTQHZSYGUFLRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C=CN(C(=O)C1=O)CC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-chloro-2-[4-(trifluoromethyl)piperidin-1-yl]quinoxaline](/img/structure/B6460890.png)
![2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine](/img/structure/B6460894.png)
![N-ethyl-2-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6460899.png)
![6-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyridazin-3-amine](/img/structure/B6460901.png)
![N-ethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6460909.png)
![4-{[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B6460918.png)
![3-tert-butyl-6-[(pyrrolidin-3-yl)methoxy]pyridazine](/img/structure/B6460923.png)
![3-methyl-6-{octahydropyrrolo[3,4-c]pyrrol-2-yl}-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B6460930.png)
![1-[(2-chlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460946.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460953.png)
![4-(methoxymethyl)-1-{[3-(trifluoromethyl)phenyl]methyl}piperidine; oxalic acid](/img/structure/B6460957.png)
![1-[(4-bromophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460962.png)

![1-[(3,4-dichlorophenyl)methyl]-4-(methoxymethyl)piperidine; oxalic acid](/img/structure/B6460988.png)